Product packaging for 3-(2-Anthryl)alanine(Cat. No.:CAS No. 155760-00-2)

3-(2-Anthryl)alanine

Cat. No.: B1441358
CAS No.: 155760-00-2
M. Wt: 265.31 g/mol
InChI Key: IXSDAIHAHNXSEH-INIZCTEOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(2-Anthryl)alanine is a synthetic, noncanonical amino acid (NCAA) that incorporates a bulky, planar anthracene moiety into peptide and protein structures. This aromatic substituent is characterized by its long-wavelength absorption and emission bands, high molar absorption coefficient, and high fluorescence quantum yield, making it a valuable spectroscopic probe . Researchers utilize this compound to expand the genetic code and diversify sequence space in protein design, enabling the exploration of novel peptide therapeutics with improved binding affinity and metabolic stability . The introduction of such unnatural amino acids allows for the fine-tuning of local electrostatic and conformational environments within a protein, which can be critical for modulating biological activity and understanding key interactions in molecular complexes . The primary research value of this compound lies in its application in rational drug design and biophysical studies. It can be used to create peptide analogs targeting various diseases, a strategy exemplified by the incorporation of other aromatic NCAAs like 2-naphthylalanine in HIV-1 inhibitors and biphenylalanine in diabetes therapeutic analogs . The anthryl group serves as a key structural component for studying protein folding, protein-protein interactions, and binding mechanisms through fluorescence spectroscopy. This product is intended for research purposes only and is not for diagnostic or therapeutic use in humans.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C17H15NO2 B1441358 3-(2-Anthryl)alanine CAS No. 155760-00-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S)-2-amino-3-anthracen-2-ylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15NO2/c18-16(17(19)20)8-11-5-6-14-9-12-3-1-2-4-13(12)10-15(14)7-11/h1-7,9-10,16H,8,18H2,(H,19,20)/t16-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXSDAIHAHNXSEH-INIZCTEOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C3C=C(C=CC3=CC2=C1)CC(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C=C3C=C(C=CC3=CC2=C1)C[C@@H](C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for 3 2 Anthryl Alanine and Its Derivatives

Stereoselective Synthesis Approaches

Achieving enantiopurity is critical for the application of 3-(2-anthryl)alanine in biological systems. Stereoselective synthesis aims to produce a single enantiomer, either (S) or (R), avoiding the need for resolving a racemic mixture. This is accomplished primarily through asymmetric catalysis and the use of chiral auxiliaries.

Asymmetric Catalysis in Enantioselective Production

Asymmetric catalysis utilizes a small amount of a chiral catalyst to generate a large quantity of an enantiomerically enriched product. nsf.gov This approach is highly efficient and is a cornerstone of modern organic synthesis. kashanu.ac.ir For the synthesis of α-amino acids like this compound, transition-metal catalysis and organocatalysis are prominent strategies.

Chiral transition-metal complexes, often involving rhodium, nickel, or palladium with chiral phosphine (B1218219) ligands, are effective for asymmetric hydrogenations of α-enamido ester precursors. du.ac.in Another powerful method is phase-transfer catalysis (PTC), where a chiral catalyst, such as a cinchonidinium salt, facilitates the alkylation of a glycine (B1666218) imine Schiff base with a suitable electrophile, like 2-(bromomethyl)anthracene. researchgate.net The catalyst creates a chiral environment that directs the approach of the electrophile, leading to high enantioselectivity. du.ac.inresearchgate.net

Chiral phosphoric acids (CPAs) have also emerged as powerful organocatalysts for a variety of asymmetric transformations, including cycloadditions that can serve as precursors to complex amino acids. nih.gov

Table 1: Representative Asymmetric Catalysis Strategies for α-Amino Acid Synthesis

Catalytic System Precursor Type Reaction Type Typical Enantioselectivity (ee) Reference
Rhodium-Chiral Phosphine α-Enamidoacrylate Asymmetric Hydrogenation >90% du.ac.in
Chiral Phase-Transfer Catalyst (e.g., Cinchona alkaloid derivative) Glycine Schiff Base Asymmetric Alkylation 94% du.ac.inresearchgate.net
Nickel(II)-Chiral Ligand Complex Glycine Schiff Base Asymmetric Alkylation >90% mdpi.com
Chiral Phosphoric Acid (CPA) Azoalkenes / Vinylindoles Formal [3+2] Cycloaddition >94% nih.gov

Chiral Auxiliary-Mediated Strategies

This strategy involves covalently attaching a chiral molecule, known as a chiral auxiliary, to an achiral substrate. wikipedia.org The auxiliary directs the stereochemical outcome of a subsequent reaction, after which it is cleaved to yield the enantiomerically pure product. wikipedia.orgnumberanalytics.com

Evans' oxazolidinones are among the most reliable and widely used chiral auxiliaries. wikipedia.orgnumberanalytics.com An N-acylated oxazolidinone, derived from an amino alcohol, can be enolized and reacted with an electrophile. For the synthesis of this compound, the electrophile would be an activated anthracene (B1667546) derivative such as 2-(bromomethyl)anthracene. The steric bulk of the auxiliary effectively shields one face of the enolate, forcing the electrophile to attack from the less hindered side, thus inducing high diastereoselectivity. wikipedia.orgiranchembook.ir

Another effective class of auxiliaries is the camphorsultams, which have been used in various asymmetric reactions, including Michael additions. wikipedia.org Pseudoephedrine can also serve as a practical chiral auxiliary for the asymmetric alkylation of glycine derivatives. wikipedia.org

Table 2: Common Chiral Auxiliaries and Their Applications

Chiral Auxiliary Typical Reaction Stereocontrol Mechanism Removal Method Reference
Evans' Oxazolidinone Aldol Reaction, Alkylation Steric shielding of one enolate face Hydrolysis or Reductive Cleavage wikipedia.orgnumberanalytics.com
Camphorsultam Michael Addition, Cycloadditions Conformational rigidity and steric hindrance Hydrolysis wikipedia.org
(SAMP)/(RAMP) Alkylation of Hydrazones Formation of a rigid bicyclic system Ozonolysis or Acid Hydrolysis wikipedia.org
Pseudoephedrine Alkylation of Amides Chelation control with lithium Acid Hydrolysis wikipedia.org

Multi-Step Organic Synthesis Routes

The construction of a complex molecule like this compound from simple starting materials is a multi-step process that requires careful planning, often using the principles of retrosynthetic analysis. savemyexams.comyoutube.comlibretexts.org This involves identifying key bond disconnections and precursor molecules that can be assembled sequentially. assets-servd.host

Precursor-Based Elaboration Strategies

A common retrosynthetic approach for this compound identifies 2-anthraldehyde or a derivative of 2-methylanthracene (B165393) as a key precursor.

From 2-Anthraldehyde: The aldehyde can be converted to the target amino acid through several classic methods. One is the Strecker synthesis, where the aldehyde reacts with ammonia (B1221849) and cyanide to form an α-aminonitrile, which is subsequently hydrolyzed to the amino acid. Another is the Erlenmeyer-Plöchl synthesis, where the aldehyde is condensed with N-acetylglycine to form an azlactone, followed by reduction and hydrolysis.

From 2-(Bromomethyl)anthracene: This precursor can be synthesized from 2-methylanthracene via radical bromination. The resulting benzylic bromide is a potent electrophile for the alkylation of a glycine anion equivalent. A popular glycine equivalent is the Schiff base of glycine tert-butyl ester with benzophenone, which can be deprotonated to form a nucleophilic enolate that reacts with the bromide. researchgate.net

A representative synthetic pathway could involve the Pd(0)-catalyzed coupling of an organozinc reagent derived from a protected 3-iodoalanine with 2-bromoanthracene. sigmaaldrich.com

Optimization of Reaction Conditions for Scalability

Transitioning a synthetic route from a laboratory scale to a larger, more practical scale requires careful optimization of all reaction parameters to maximize yield, purity, and safety while minimizing cost and waste. biorxiv.orgnih.gov For the synthesis of this compound, key steps such as the alkylation or coupling reaction would be the focus of optimization.

Parameters that are typically optimized include:

Temperature: Balancing reaction rate with the stability of reactants and the formation of byproducts.

Solvent: Affects solubility, reaction rate, and selectivity.

Concentration: Higher concentrations can increase rates but may also lead to side reactions or precipitation issues.

Catalyst Loading: Reducing the amount of expensive catalyst (e.g., palladium or rhodium) without compromising yield or reaction time.

Base/Reagent Stoichiometry: Using the precise amount of reagents needed to avoid waste and simplify purification.

For instance, in a phase-transfer catalyzed alkylation, the choice of base (e.g., NaOH vs. KOH), its concentration, the specific catalyst, and the solvent system (e.g., toluene/water) are all critical variables that would be systematically screened to find the optimal conditions. du.ac.inresearchgate.net

Solid-Phase Peptide Synthesis (SPPS) Integration for Bioconjugates

The primary utility of this compound is its incorporation as a fluorescent probe into peptides and proteins. Solid-Phase Peptide Synthesis (SPPS) is the standard method for chemically synthesizing peptides in a stepwise manner on an insoluble polymer support. bachem.combiosyn.com

The process involves anchoring the C-terminal amino acid to a resin. beilstein-journals.org The peptide chain is then elongated by repeating a cycle of Nα-protecting group removal (deprotection) and coupling of the next protected amino acid. bachem.combeilstein-journals.org Because the growing peptide is attached to the solid support, excess reagents and byproducts can be easily removed by simple washing and filtration. biosyn.com

To incorporate this compound into a peptide sequence using SPPS, it must first be prepared with appropriate protecting groups. The most common strategy is Fmoc/tBu, where the α-amino group is protected by a base-labile fluorenylmethyloxycarbonyl (Fmoc) group, and any reactive side chains are protected by acid-labile groups. Since the anthracene side chain is non-reactive under standard SPPS conditions, only Nα-Fmoc-3-(2-anthryl)alanine-OH is required. This protected amino acid can then be used in an automated peptide synthesizer just like any natural amino acid. biorxiv.org The anthracene group's fluorescence allows the resulting peptide to be studied for protein binding, conformational changes, and folding dynamics. The successful incorporation of the structurally similar L-3-(2-naphthyl)alanine into proteins highlights the feasibility of this approach. researchgate.net

Green Chemistry Principles in Synthesis Design

One of the most significant sources of waste in chemical synthesis, particularly in solid-phase peptide synthesis (SPPS) commonly used for creating peptide derivatives of this compound, is the extensive use of solvents. gyrosproteintechnologies.com Traditionally, solvents such as N,N-dimethylformamide (DMF), N-methyl-2-pyrrolidone (NMP), and dichloromethane (B109758) (DCM) have been staples in the field. However, due to their reproductive toxicity and other hazards, these are now being replaced by more environmentally benign alternatives. gyrosproteintechnologies.comwhiterose.ac.uk The principles of green chemistry guide the selection of safer solvents that maintain or even enhance reaction efficiency. ijcps.org Research has identified several greener solvents, such as 2-methyltetrahydrofuran (B130290) (2-MeTHF), cyclopentyl methyl ether (CPME), and propylene (B89431) carbonate, as viable replacements for hazardous solvents in peptide synthesis. rsc.orgbiotage.com Binary mixtures of solvents, such as dimethyl sulfoxide (B87167) (DMSO) and ethyl acetate (B1210297) (EtOAc), have also shown promise, offering adjustable polarity to suit different reaction steps. gyrosproteintechnologies.com

The following table summarizes a selection of traditional solvents and their greener alternatives evaluated for SPPS, a technique applicable to the synthesis of peptides containing this compound.

Table 1: Comparison of Traditional and Green Solvents in Solid-Phase Peptide Synthesis

Solvent ClassTraditional SolventKey HazardsGreener Alternative(s)Key Benefits
Dipolar AproticN,N-Dimethylformamide (DMF)Reproductive toxicant, irritantN-Butylpyrrolidinone (NBP), Dimethyl Sulfoxide (DMSO)/Ethyl Acetate (EtOAc) mixturesLower toxicity, good performance in SPPS
Dipolar AproticN-Methyl-2-pyrrolidone (NMP)Reproductive toxicantPropylene CarbonateLow toxicity, effective for both solution- and solid-phase synthesis rsc.org
ChlorinatedDichloromethane (DCM)Suspected carcinogen, volatile2-Methyltetrahydrofuran (2-MeTHF)Derived from renewable sources, less toxic than DMF/NMP biotage.com
EtherTetrahydrofuran (THF)Peroxide-formingCyclopentyl methyl ether (CPME)Lower peroxide formation, less toxic

Catalysis is a fundamental pillar of green chemistry, promoting reactions with high atom economy and reducing the need for stoichiometric reagents that generate significant waste. In the context of synthesizing the core structure of unnatural amino acids, catalytic methods are superior to classical routes. For instance, the creation of complex aromatic amino acids often relies on cross-coupling reactions. The Suzuki–Miyaura reaction, which uses a palladium catalyst to form carbon-carbon bonds, is a common method for preparing fluorescent amino acids with polyaromatic side chains. rsc.org This catalytic approach is inherently greener than methods requiring stoichiometric amounts of organometallic reagents.

Biocatalysis, the use of enzymes to catalyze chemical reactions, represents a frontier in green synthesis. diva-portal.org Enzymes operate under mild conditions (ambient temperature and pressure, neutral pH) and in aqueous media, drastically reducing energy consumption and avoiding the use of volatile organic solvents. core.ac.uk Their high chemo-, regio-, and enantioselectivity often eliminates the need for protecting groups, simplifying synthetic routes and preventing waste. almacgroup.com

While specific enzymatic pathways for the industrial production of this compound are not yet established, the synthesis can be envisioned using well-understood enzymatic reactions. For example, a transaminase enzyme could be employed for the asymmetric amination of a prochiral ketone precursor, 3-(2-anthryl)pyruvic acid, to yield the desired L- or D-amino acid with high enantiopurity. mbl.or.kr Transaminases are increasingly used in the pharmaceutical industry for the green synthesis of chiral amines and amino acids. mbl.or.kr

The table below outlines key enzyme classes and their potential application in the green synthesis of chiral amino acids like this compound.

Table 2: Biocatalytic Approaches for Chiral Amino Acid Synthesis

Enzyme ClassReaction TypePotential Substrate for this compoundKey Advantages
Transaminases (TAs)Asymmetric reductive amination3-(2-anthryl)pyruvic acidHigh enantioselectivity, mild conditions, uses amine donors like alanine (B10760859) or aspartate mbl.or.krresearchgate.net
Amino Acid Dehydrogenases (AADHs)Asymmetric reductive amination3-(2-anthryl)pyruvic acidHigh enantioselectivity, uses ammonia, requires cofactor regeneration (e.g., with formate (B1220265) dehydrogenase) core.ac.uk
Phenylalanine Ammonia Lyases (PALs)Enantioselective ammonia addition3-(2-anthryl)acrylic acidDirect addition to an α,β-unsaturated acid, avoids ketone precursor researchgate.net
Nitrilases/HydratasesKinetic resolution of aminonitrilesRacemic 2-amino-3-(2-anthryl)propanenitrileDynamic kinetic resolution can achieve >50% yield of one enantiomer nii.ac.jp

Ultimately, the greenest synthesis is one that occurs within a living system. The field of genetic code expansion has demonstrated the possibility of incorporating unnatural amino acids directly into proteins in vivo. For example, L-3-(2-naphthyl)alanine, a structurally similar amino acid, has been successfully incorporated into proteins in E. coli. nih.gov This was achieved by evolving an aminoacyl-tRNA synthetase/tRNA pair that is orthogonal to the host's machinery and specifically recognizes the unnatural amino acid. This methodology bypasses the need for multi-step chemical synthesis and purification, representing a truly sustainable route to producing proteins containing this compound or its derivatives.

Advanced Spectroscopic Characterization and Elucidation of 3 2 Anthryl Alanine

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

High-resolution NMR spectroscopy is the cornerstone for determining the covalent structure of organic molecules in solution. For 3-(2-Anthryl)alanine, a combination of one-dimensional (¹H, ¹³C) and two-dimensional NMR experiments is required for unambiguous assignment of all proton and carbon signals. mdpi.comacs.org

Two-dimensional NMR techniques are indispensable for resolving spectral overlap and establishing connectivity within a molecule. scribd.comuzh.chu-tokyo.ac.jp

COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are coupled to each other, typically through two or three bonds. sdsu.edu For this compound, COSY would reveal the correlation between the α-proton (Hα) and the two diastereotopic β-protons (Hβ) of the alanine (B10760859) backbone, as well as correlations between the protons on the anthracene (B1667546) ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons directly to the carbons they are attached to (one-bond C-H coupling). columbia.edu It is highly sensitive and allows for the clear assignment of protonated carbons in both the alanine and anthracene moieties. sdsu.educolumbia.edu

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment is crucial as it detects longer-range couplings between protons and carbons (typically 2-4 bonds). libretexts.org This allows for the connection of different spin systems. The key correlation for this compound would be between the β-protons of the alanine backbone and the carbons of the anthracene ring (specifically C2, C1, and C3), definitively confirming the position of substitution on the aromatic system. scribd.com It also helps assign quaternary carbons, which are not visible in an HSQC spectrum. libretexts.org

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, regardless of whether they are connected through bonds. researchgate.net In a rigid structure, NOESY can provide conformational information by showing through-space correlations between protons on the alanine backbone and those on the face of the anthracene ring.

Table 3.1: Expected NMR Chemical Shift Assignments for this compound

Atom Expected ¹H Shift (ppm) Expected ¹³C Shift (ppm) Key HMBC Correlations
α-CH ~3.8 - 4.2 ~50 - 55 Cβ, C=O
β-CH₂ ~3.2 - 3.5 ~35 - 40 Cα, C=O, Anthracene C1, C2, C3
COOH Not observed (D₂O) or broad ~170 - 175 Cα, Cβ
Anthracene CH ~7.5 - 8.5 ~124 - 132 Various C-C and C-H across the ring
Anthracene C-2 - ~130 - 135 Hβ, H1, H3
Anthracene Quaternary C - ~130 - 135 Various protons on the ring

Note: Expected values are estimates based on typical shifts for L-alanine derivatives and 2-substituted anthracenes in a common NMR solvent like D₂O or DMSO-d₆. Actual values will vary with experimental conditions. kpwulab.comchemicalbook.com

Solid-state NMR (ssNMR) provides invaluable information on the structure and dynamics of molecules in a solid or semi-solid environment, such as in crystalline powders, polymers, or when incorporated into lipid membranes. acs.orgdntb.gov.ua For this compound, ssNMR techniques could be used to:

Characterize Polymorphs: Differentiate between different crystalline packing arrangements of the molecule, as each polymorph would yield a distinct ssNMR spectrum. dntb.gov.ua

Study Conformation in Peptides: When incorporated into a peptide, ssNMR can determine the local conformation around the anthryl-alanine residue. Techniques like Rotational Resonance can measure specific internuclear distances, revealing secondary structures like α-helices or β-sheets. d-nb.info

Probe Membrane Interactions: If the peptide is embedded in a lipid bilayer, ssNMR can provide insights into the orientation and dynamics of the anthracene side chain relative to the membrane, which is crucial for understanding the function of membrane-active peptides. aip.orgaip.org

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination

High-Resolution Mass Spectrometry (HRMS) is a fundamental technique for determining the elemental composition of a compound with high accuracy. By measuring the mass-to-charge ratio (m/z) to several decimal places, HRMS can provide an exact molecular formula, distinguishing it from other compounds with the same nominal mass.

Table 3.2: Molecular Formula and Exact Mass of this compound

Parameter Value
Molecular Formula C₁₇H₁₅NO₂
Nominal Mass 265 g/mol
Monoisotopic Mass 265.11028 Da
[M+H]⁺ Ion 266.11756 Da

Calculated values based on the most abundant isotopes.

Tandem mass spectrometry (MS/MS) involves the selection of a specific parent ion (such as the protonated molecule, [M+H]⁺), which is then fragmented by collision with an inert gas. Analysis of the resulting fragment ions provides a structural fingerprint of the molecule. nih.gov The fragmentation of this compound is expected to proceed through several characteristic pathways common to amino acids and polycyclic aromatic hydrocarbons. rsc.orgrsc.org

Expected fragmentation pathways for the [M+H]⁺ ion of this compound include:

Neutral Losses: Initial fragmentation often involves the loss of small, stable neutral molecules from the amino acid portion, such as water (H₂O), ammonia (B1221849) (NH₃), and carbon monoxide (CO) or formic acid (HCOOH) from the carboxylic acid group. google.com

Side-Chain Cleavage: A primary fragmentation would be the cleavage of the Cα-Cβ bond or the Cβ-C(anthracene) bond, leading to the formation of an anthrylmethyl cation or radical, and subsequent fragmentation of the alanine backbone.

Anthracene Ring Fragmentation: The stable anthracene ring system can also fragment, typically through the sequential loss of C₂H₂ units, a characteristic fragmentation pattern for polycyclic aromatic hydrocarbons. rsc.orgresearchgate.net

Table 3.3: Plausible MS/MS Fragment Ions for [M+H]⁺ of this compound

Proposed Fragment Ion (m/z) Formula of Ion Origin / Loss
248.1121 [C₁₇H₁₄NO]⁺ [M+H]⁺ - H₂O
220.1172 [C₁₆H₁₄N]⁺ [M+H]⁺ - HCOOH
191.0855 [C₁₅H₁₁]⁺ Loss of alanine backbone
178.0777 [C₁₄H₁₀]⁺ Anthracene radical cation from extensive fragmentation

Note: These are predicted fragmentation pathways. The relative abundance of each fragment depends on the collision energy used. nih.gov

Single Crystal X-ray Diffraction for Solid-State Structure Determination

While a specific crystal structure for this compound is not publicly available, an analysis would yield the fundamental parameters that define its solid-state architecture. For context, the well-studied amino acid L-alanine crystallizes in the orthorhombic system. rsc.orgresearchgate.net The incorporation of the large, planar anthryl group would significantly influence the crystal packing, likely leading to π-stacking interactions between the aromatic rings of adjacent molecules.

Table 3.4: Typical Data Obtained from Single Crystal X-ray Diffraction (Illustrated with L-Alanine)

Parameter Example Data (L-Alanine) Information Provided
Crystal System Orthorhombic The basic geometric shape of the unit cell.
Space Group P2₁2₁2₁ The symmetry elements within the unit cell. rsc.org
Unit Cell Dimensions a = 6.03 Å, b = 12.34 Å, c = 5.78 Å The size of the repeating unit in the crystal.
Bond Lengths C-C, C-N, C-O distances Precise measurement of covalent bond distances.
Bond Angles O-C-O, N-C-C angles Precise measurement of angles between atoms.
Torsion Angles N-Cα-Cβ-C(anthryl) Defines the conformation of the side chain.

Data for L-alanine is provided for illustrative purposes to show the type of information generated by this technique. rsc.org

Advanced Fluorescence Spectroscopy for Photophysical Property Analysis

The anthracene moiety makes this compound an intrinsically fluorescent amino acid, allowing its properties to be studied with high sensitivity using fluorescence spectroscopy. researchgate.netsmolecule.com This technique is particularly powerful for probing the local molecular environment. beilstein-journals.org

Advanced fluorescence studies would characterize several key photophysical parameters:

Absorption and Emission Spectra: Measurement of the UV-Visible absorption and fluorescence emission spectra determines the wavelengths of maximum absorption (λ_abs) and emission (λ_em), and from them, the Stokes shift. The structured nature of the anthracene spectrum can provide information about the rigidity of its environment.

Fluorescence Quantum Yield (Φ_F): This measures the efficiency of the fluorescence process (the ratio of photons emitted to photons absorbed). It is highly sensitive to the environment and can be quenched by various molecular interactions.

Fluorescence Lifetime (τ_F): Time-resolved fluorescence spectroscopy measures how long the molecule remains in the excited state. researchgate.net This parameter is sensitive to dynamic quenching processes and energy transfer, providing information on molecular interactions that occur on the nanosecond timescale.

Solvatochromism: The position of the emission maximum often shifts with solvent polarity. researchgate.net Studying these shifts can provide information about the change in the molecule's dipole moment upon electronic excitation. Research on related anthryl-benzoxazolyl-alanine derivatives shows that the fluorescence spectra exhibit a pronounced solvatochromic effect, making them sensitive probes of their environment. researchgate.netug.edu.pl

Table 3.5: Typical Photophysical Properties for Anthracene Derivatives

Property Typical Range / Description Significance
Absorption Maxima (λ_abs) 340 - 380 nm Corresponds to the S₀ → S₁ electronic transition of the anthracene core.
Emission Maxima (λ_em) 390 - 450 nm Characterized by vibronic structure; position is sensitive to solvent polarity. beilstein-journals.org
Stokes Shift 30 - 60 nm The energy difference between absorption and emission; related to excited-state relaxation.
Quantum Yield (Φ_F) 0.2 - 0.9 Highly dependent on solvent and presence of quenchers.
Fluorescence Lifetime (τ_F) 1 - 10 ns Sensitive to dynamic quenching and local environment. researchgate.net

Note: These are typical values for anthracene-based fluorophores. The exact values for this compound would need to be experimentally determined and would vary with solvent, pH, and incorporation into larger structures. sigmaaldrich.com

Steady-State and Time-Resolved Fluorescence Spectroscopy

Steady-state and time-resolved fluorescence spectroscopy are powerful techniques to probe the local environment and dynamics of fluorophores like this compound. thieme-connect.de Steady-state fluorescence provides information on the average fluorescence properties, such as emission maxima and quantum yields, while time-resolved fluorescence measures the decay of the fluorescence intensity over time, yielding fluorescence lifetimes. thieme-connect.de

The anthracene group in this compound is the fluorescent component, or fluorophore. smolecule.com When incorporated into peptides, the fluorescence emission maximum and quantum yield of the anthryl group can be used to characterize its immediate environment. thieme-connect.de For instance, the fluorescence of anthryl compounds is sensitive to the polarity of the solvent. ias.ac.in Studies on related anthryl derivatives have shown that the fluorescence lifetime can vary significantly in different media. ias.ac.in For example, one study on an anthrylacrylic ester found biexponential fluorescence decays, suggesting the presence of different excited state species, such as isomers. scirp.orgscirp.org

Table 1: Illustrative Fluorescence Lifetime Components of an Anthryl Derivative This table is based on data for a related anthrylacrylic ester and serves as an example of the type of data obtained from time-resolved fluorescence spectroscopy.

Emission Wavelength (nm)Lifetime Component 1 (ns)Lifetime Component 2 (ns)
4000.97 - 7.1-
4800.34 - 7.23-

Data adapted from a study on anthrylacrylic ester and may not be representative of this compound. scirp.orgscirp.org

The time-correlated single-photon counting (TCSPC) method is a common technique for measuring fluorescence lifetimes. thieme-connect.de By analyzing the fluorescence decay kinetics, researchers can gain insights into the excited-state processes of this compound.

Fluorescence Quenching Studies and Förster Resonance Energy Transfer (FRET) Methodologies

Fluorescence quenching occurs when a molecule, known as a quencher, de-excites a fluorophore through various mechanisms, leading to a decrease in fluorescence intensity. uzh.ch Quenching studies can provide information about the accessibility of the fluorophore to the quencher and can be used to determine association constants in molecular interactions. The process can be dynamic, resulting from collisions between the fluorophore and the quencher, or static, arising from the formation of a non-fluorescent complex. uzh.ch The Stern-Volmer equation is often used to analyze quenching data and determine quenching rate constants. uzh.ch

Förster Resonance Energy Transfer (FRET) is a distance-dependent interaction between two chromophores, a donor and an acceptor. thermofisher.comwikipedia.org In this process, the excited-state energy of the donor is transferred non-radiatively to the acceptor. thermofisher.comwikipedia.org FRET is highly sensitive to the distance between the donor and acceptor, typically in the range of 10-100 Å, and is often referred to as a "spectroscopic ruler." thermofisher.comwikipedia.org For FRET to occur, there must be an overlap between the emission spectrum of the donor and the absorption spectrum of the acceptor. thermofisher.commdpi.com

When this compound is used as a fluorescent probe in peptides or proteins, FRET can be employed to measure intramolecular distances. thieme-connect.de By pairing it with a suitable acceptor molecule, changes in the conformation of the peptide or protein that alter the distance between the donor and acceptor can be monitored by observing changes in FRET efficiency. wikipedia.org

Fluorescence Anisotropy and Rotational Dynamics Investigations

Fluorescence anisotropy measures the extent of polarization of the emitted fluorescence. cam.ac.uk When a sample is excited with polarized light, the emitted light will also be polarized to some degree. The anisotropy provides information about the rotational mobility of the fluorophore during its excited-state lifetime. cam.ac.uk A high anisotropy value indicates that the fluorophore is relatively immobile, while a low value suggests rapid rotation. researchgate.net

Solvatochromic and Thermochromic Effects on Fluorescence

Solvatochromism refers to the change in the position, and sometimes intensity, of a molecule's absorption or emission spectra with a change in the polarity of the solvent. nih.gov This effect arises from the differential solvation of the ground and excited states of the molecule. nih.gov The anthracene moiety in this compound is expected to exhibit solvatochromic effects due to changes in its dipole moment upon excitation. Studies on similar aromatic amino acid derivatives have shown significant solvatochromic shifts in their fluorescence spectra, indicating a change in the dipole moment between the ground and excited states. nih.govresearchgate.netresearchgate.net

Thermochromism is the change in the color of a substance with a change in temperature. In the context of fluorescence, this manifests as a temperature-dependent shift in the emission spectrum. nih.gov This can be due to various factors, including changes in the solvent polarity with temperature or temperature-dependent conformational changes in the molecule. nih.gov Investigating the thermochromic effects on the fluorescence of this compound can provide insights into the temperature-dependent dynamics and interactions of the molecule.

Circular Dichroism (CD) Spectroscopy for Chiral Conformation Analysis

Circular Dichroism (CD) spectroscopy is a powerful technique for studying the structure of chiral molecules. creative-proteomics.com It measures the differential absorption of left- and right-circularly polarized light. jascoinc.com For a molecule to be CD active, it must be chiral. jascoinc.com Amino acids, being chiral, and the peptides and proteins they form, are well-suited for CD analysis. creative-proteomics.com

CD spectroscopy is particularly useful for determining the secondary structure of proteins. jascoinc.com While the far-UV CD spectrum (below 250 nm) provides information about the peptide backbone conformation, the near-UV CD spectrum (250-320 nm) is sensitive to the environment of aromatic amino acid side chains, such as the anthryl group in this compound. jascoinc.com The incorporation of this non-natural amino acid can induce specific CD signals that report on its local conformation and interactions within the peptide. A study on a cyclic dipeptide containing 9-anthryl groups showed a distinct exciton (B1674681) couplet in the CD spectrum, which was used to infer the side-chain conformation. oup.com Therefore, CD spectroscopy of peptides containing this compound can provide valuable information about their three-dimensional structure. nih.gov

Ultrafast Transient Absorption Spectroscopy for Excited State Dynamics

Ultrafast transient absorption (TA) spectroscopy is a pump-probe technique that allows for the investigation of excited-state dynamics on femtosecond to nanosecond timescales. nih.govresearchgate.net In a TA experiment, a pump pulse excites the sample, and a subsequent probe pulse monitors the changes in absorption as the molecule relaxes back to its ground state. nih.gov This technique can reveal information about various excited-state processes, including internal conversion, intersystem crossing, and energy transfer. nih.govrsc.org

For this compound, TA spectroscopy can be used to directly observe the evolution of its excited states. rsc.org Upon excitation, the anthryl moiety will populate an excited singlet state. TA spectroscopy can track the decay of this state and the formation of any transient species, such as triplet states or charge-transfer states. researchgate.netmdpi.com This provides a detailed picture of the photophysical pathways available to the molecule after light absorption. rsc.org

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy for Functional Group Analysis

Vibrational spectroscopy, which includes Infrared (IR) and Raman spectroscopy, provides information about the molecular vibrations of a compound. ksu.edu.sa These techniques are highly sensitive to the specific functional groups present in a molecule and their local environment. ksu.edu.sa

Research Applications of 3 2 Anthryl Alanine in Chemical Biology and Advanced Sensing

Design and Implementation of Chemosensors for Ion and Small Molecule DetectionThe design of chemosensors incorporating 3-(2-Anthryl)alanine was to be the focus here, leveraging the changes in its photophysical properties upon binding to specific analytes.

Neutral Molecule Recognition (e.g., pH, Gases)

Currently, there is a lack of specific research data in publicly accessible literature detailing the application of this compound for the direct sensing or recognition of neutral molecules such as variations in pH or the presence of specific gases. While fluorescent probes, in general, can be designed to respond to changes in their local environment, including polarity and acidity, dedicated studies focusing on this compound for these particular applications have not been reported. The development of fluorescent chemosensors often requires specific functional groups that interact with the target analyte, leading to a measurable change in fluorescence. The anthracene (B1667546) moiety of this compound possesses inherent fluorescence, but its utility in creating specific recognition sites for neutral molecules like pH or gases has not been explored in the available scientific literature.

Fabrication of Biosensor Architectures

The incorporation of fluorescent probes into biosensor platforms is a widely used strategy for detecting biological molecules and monitoring cellular events. However, specific examples of the fabrication of biosensors utilizing this compound are not documented in the current body of scientific research. The following subsections discuss the potential, yet currently unrealized, applications in different biosensor formats.

Enzyme-Coupled Biosensors

Enzyme-coupled biosensors typically rely on an enzymatic reaction that produces a detectable signal. While fluorescent reporters are often used, there are no published studies that describe the integration of this compound into such systems. The development of an enzyme-coupled biosensor using this amino acid would require a mechanism where the enzymatic activity directly influences the fluorescence properties of the anthryl group, a concept that has not been demonstrated.

Antibody/Aptamer-Based Biosensors

Antibody and aptamer-based biosensors utilize the high specificity of these recognition elements to bind to a target analyte. Fluorescence is a common signaling mechanism in these platforms. Despite the general use of fluorescently labeled biomolecules in immunoassays and aptasensors, there is no specific research detailing the use of this compound as the fluorescent label in these contexts. The synthesis of antibody or aptamer conjugates with this compound and their subsequent application in biosensing have not been reported.

Cellular Imaging and Tracking Applications

Fluorescent amino acids are valuable tools for cellular imaging, allowing for the site-specific labeling of proteins to study their localization, trafficking, and interactions within living cells. While the general principle of using fluorescent amino acids for such purposes is well-established, there are no specific studies in the scientific literature that report the use of this compound for cellular imaging or cell tracking applications. Research in this area has often focused on other fluorescent amino acids with different spectral properties or functional groups that facilitate their incorporation and visualization in cellular environments.

Investigation of Protein Folding, Dynamics, and Conformational Changes

The sensitivity of a fluorophore's emission to its local environment makes fluorescent amino acids powerful probes for studying protein folding, dynamics, and conformational changes. The fluorescence properties of an incorporated amino acid, such as its intensity, emission wavelength, and lifetime, can change in response to alterations in the protein's structure. Although the anthracene moiety is known to be environmentally sensitive, there is a lack of specific published research that utilizes this compound to investigate these fundamental aspects of protein behavior. Studies in this domain have historically employed other fluorescent probes, including the more commonly studied isomer, 3-(9-Anthryl)alanine.

Exploration of Ligand-Receptor Binding Interactions and Kinetics

Fluorescence-based assays are instrumental in studying the interactions between ligands and their receptors, providing insights into binding affinity and kinetics. By labeling either the ligand or the receptor with a fluorescent probe, changes in the fluorescence signal upon binding can be monitored. While this is a common application for fluorescent molecules, there are no specific reports of this compound being used to explore ligand-receptor binding interactions or to determine their kinetics. The development and characterization of a fluorescent ligand or receptor construct incorporating this compound for this purpose have not been described in the available scientific literature.

Integration of 3 2 Anthryl Alanine in Supramolecular Chemistry and Advanced Materials Science

Self-Assembly and Supramolecular Architectures

The ability of molecules to spontaneously organize into well-defined, larger structures is a cornerstone of supramolecular chemistry. 3-(2-Anthryl)alanine is an exemplary component for programming self-assembly, driven by a combination of non-covalent interactions.

The incorporation of this compound into peptide sequences is a powerful strategy for creating self-assembling systems that can form nanostructures and hydrogels. Peptides are ideal building blocks for such materials due to their biocompatibility and the precision with which their sequences can be designed. The self-assembly process is governed by a delicate balance of non-covalent forces, including hydrogen bonding between peptide backbones and various interactions involving the amino acid side chains.

The 2-anthryl side chain of this compound introduces several key features that promote self-assembly:

Hydrophobic Interactions: The large, nonpolar anthracene (B1667546) group significantly increases the hydrophobicity of the peptide, driving it to aggregate in aqueous environments to minimize contact with water.

π-π Stacking: The planar aromatic surface of the anthracene moiety facilitates strong π-π stacking interactions between molecules. This directional interaction is a primary driver for the formation of ordered, one-dimensional nanostructures like fibers and ribbons. uniroma1.it

When peptides containing this compound are dissolved in water, often under specific pH or temperature triggers, they can self-assemble into an entangled network of nanofibers. reading.ac.uk This three-dimensional network immobilizes a large volume of water, resulting in the formation of a supramolecular hydrogel. acs.org These hydrogels are of interest for applications in tissue engineering and drug delivery, as their properties can be tuned by altering the peptide sequence. While specific studies on hydrogels formed exclusively from this compound-containing peptides are not extensively documented, the principles of peptide self-assembly strongly support its utility as a key component for designing such soft materials. nih.govfrontiersin.org

Molecular recognition, the specific binding of a host molecule to a guest, relies on a suite of complementary non-covalent interactions. wikipedia.org this compound is a versatile building block for constructing synthetic host systems due to the multiple interaction sites it presents. The anthracene unit is particularly important for recognition events involving other aromatic molecules.

The key non-covalent interactions involving the this compound residue include:

π-π Stacking: This is one of the most significant interactions for the anthracene group. It can form stable complexes with electron-deficient or electron-rich aromatic guests, playing a crucial role in the stability and selectivity of host-guest systems. numberanalytics.com

Hydrogen Bonding: The amino and carboxylic acid groups of the alanine (B10760859) backbone are classic hydrogen bond donors and acceptors, allowing for specific recognition of guests that can participate in complementary hydrogen bonding networks.

Researchers have utilized anthrylene units as rigid, aromatic sidewalls in macrocyclic hosts to create well-defined binding cavities. beilstein-journals.org These cavities can selectively bind guest molecules through a combination of the forces described above. By incorporating this compound into a larger molecular scaffold, it is possible to design receptors that are highly selective for specific molecules, a foundational concept in the development of chemical sensors and synthetic catalysts.

Functional Materials Development

The distinct electronic and photophysical properties of the anthracene core make this compound a prime candidate for integration into functional organic materials for electronic and optoelectronic applications.

Organic light-emitting diodes (OLEDs) are solid-state devices composed of thin organic films sandwiched between two electrodes. wikipedia.org Light is generated when electrons and holes recombine in an emissive layer (EML). The efficiency and color of the emitted light are determined by the chemical structure of the organic materials used. nih.gov

Anthracene and its derivatives are well-known for their strong blue fluorescence and good charge-transporting properties, making them suitable for use in OLEDs. semanticscholar.org While the direct application of this compound itself is not widely reported, the performance of closely related molecules highlights its potential. For instance, compounds like 2-anthryl-2-anthracence have been shown to exhibit very high hole mobilities, a critical parameter for efficient OLED operation. researchgate.net The 2-anthryl moiety serves as a robust chromophore (light-emitting part) and can also facilitate the transport of charge carriers.

This compound could potentially be used in OLEDs in several ways:

As a fluorescent dopant in a host material, where its characteristic blue emission could be harnessed.

As a monomeric unit incorporated into a larger hole-transporting polymer or small molecule for the hole-transport layer (HTL).

As a building block for creating novel, multifunctional materials that combine emission and charge transport properties.

The table below shows the performance of an OLED device using 2-anthryl-2-anthracence (2A), a structurally related compound, demonstrating the utility of the 2-anthryl moiety.

Emitting MaterialTurn-on Voltage (V)Max. Brightness (cd/m²) @ 10VEmission ColorReported Hole Mobility (cm²/Vs)
2-anthryl-2-anthracence (2A)2.05655Greenish-Yellow3.19

Data derived from studies on related 2-anthryl compounds. researchgate.net

Organic photovoltaics (OPVs), or organic solar cells, convert sunlight into electricity using organic semiconductor materials. A common device structure is the bulk heterojunction, where an electron-donating material and an electron-accepting material are blended together. The efficiency of an OPV is highly dependent on the light-absorbing properties and charge-carrier mobilities of these materials.

The data below compares the properties of a reference donor molecule with its 2-anthryl-substituted counterpart, illustrating the profound impact of this structural change.

CompoundKey Structural FeatureHole Mobility (μh) (cm²/Vs)Impact on OPV
Reference CompoundTriphenylamine (TPA) donor~1 x 10⁻⁵Standard performance
2-Anthryl DerivativeTPA with one phenyl replaced by 2-anthryl~2.5 x 10⁻⁴~25-fold increase in hole mobility, leading to higher device efficiency

Data adapted from a comparative study on small molecule donors for OPVs. researchgate.net

These findings underscore the potential of using this compound as a building block to synthesize novel donor materials for high-performance organic solar cells.

Fluorescent polymers are macromolecules that emit light upon excitation and are used in a wide range of applications, including chemical sensors, bio-imaging, and as active components in electronic devices. A common method for creating these materials is to polymerize monomers that contain a fluorescent group (a fluorophore). researchgate.net

This compound is an ideal candidate for use as a fluorescent monomer. The anthracene side chain is a well-known fluorophore with a high quantum yield. By chemically modifying either the amino or carboxylic acid group of this compound to make it polymerizable (for example, by attaching an acryloyl or vinyl group), it can be incorporated into a variety of polymer backbones through standard polymerization techniques.

For example, a fluorescent hydrogel could be synthesized by copolymerizing an acrylamide-functionalized this compound with a primary monomer like acrylamide. nih.gov The resulting polymer would combine the properties of the parent polymer (e.g., water solubility) with the strong fluorescence of the anthryl group.

The characterization of such polymers would involve several key steps:

Spectroscopic Analysis: UV-Vis absorption and fluorescence spectroscopy would be used to confirm that the photophysical properties of the anthracene unit are retained in the polymer. The characteristic structured emission spectrum of anthracene would be a key identifying feature.

Molecular Weight Determination: Techniques like gel permeation chromatography (GPC) would be used to determine the molecular weight and polydispersity of the synthesized polymers.

Structural Confirmation: Nuclear Magnetic Resonance (NMR) spectroscopy would confirm the successful incorporation of the this compound monomer into the polymer chain.

The synthesis of polymers containing this compound provides a versatile platform for creating new materials with tailored fluorescent properties for sensing and imaging applications. nih.gov

Nanomaterial Hybridization and Surface Functionalization

The integration of fluorescent amino acids like this compound with nanomaterials opens up novel avenues for creating hybrid systems with tailored optical and electronic properties. The anthracene moiety serves as a fluorescent probe and a photoactive component, while the amino acid functionality provides a versatile anchor for conjugation and imparts biocompatibility. This section explores the hybridization of this compound with various nanomaterials and the functionalization of their surfaces.

Quantum Dot and Nanoparticle Sensitization

Quantum dots (QDs) are semiconductor nanocrystals that exhibit quantum mechanical properties, most notably size-tunable fluorescence. sigmaaldrich.com Sensitization is a process where a molecule, the sensitizer (B1316253), absorbs light energy and transfers it to another material, such as a QD or nanoparticle, thereby activating it. This can enhance the nanoparticle's own luminescence or trigger a subsequent process, like the generation of reactive oxygen species (ROS) for photodynamic therapy. nih.gov

In the context of nanoparticle-based therapies, sensitizing non-luminescent nanoparticles, such as those made of cerium oxide or other metal oxides, can be used to induce cytotoxicity upon irradiation. nih.gov The this compound, when attached to the nanoparticle surface, can absorb light and generate ROS, making the hybrid material a potential agent for targeted phototherapies. mdpi.com The amino acid portion of the molecule facilitates stable conjugation to the nanoparticle surface, which can be further modified for specific biological targeting.

Table 1: Quantum Dot Sensitization Principles with this compound

Feature Description Role of this compound
Energy Transfer Mechanism Primarily Förster Resonance Energy Transfer (FRET), where the excited-state energy of a donor (sensitizer) is transferred non-radiatively to an acceptor (QD). The anthracene moiety acts as the energy donor, absorbing UV light and transferring it to the quantum dot.
Common Quantum Dots Cadmium Sulfide (CdS), Cadmium Selenide (CdSe), Copper Indium Sulfide (CuInS₂). mdpi.comnih.govmdpi.com Sensitizes a wide range of QDs, broadening their effective excitation spectrum.
Surface Attachment The sensitizer must be in close proximity to the QD surface for efficient energy transfer. The alanine's carboxyl and amino groups provide anchor points for covalent or non-covalent attachment to the QD surface.
Resulting Effect Enhanced QD emission, activation of photocatalytic processes, or generation of Reactive Oxygen Species (ROS). nih.gov Can increase the quantum yield of the QD or enable its use in applications like photodynamic therapy or solar cells. mdpi.commdpi.com

Carbon Nanotube and Graphene Functionalization

Carbon nanotubes (CNTs) and graphene are carbon allotropes with exceptional mechanical and electronic properties. kompozit.org.trmdpi.com However, their inherent insolubility in many solvents and tendency to aggregate limits their processability and application. Surface functionalization addresses these challenges by modifying their surfaces to improve dispersion and introduce new properties. kompozit.org.tr

Functionalization can be broadly categorized into two types:

Covalent Functionalization : Involves creating covalent bonds with the carbon atoms of the nanomaterial. This process disrupts the sp² hybridization of the carbon lattice, which can alter the material's intrinsic electronic properties. papyrusbio.com

Non-covalent Functionalization : Relies on weaker interactions like van der Waals forces or π-π stacking. This method preserves the sp² carbon network and the associated electronic properties of the nanomaterial. papyrusbio.com

The large, planar aromatic structure of the anthracene group in this compound makes it an ideal candidate for the non-covalent functionalization of CNTs and graphene through π-π stacking. mappingignorance.org The flat anthracene ring can adsorb onto the graphitic surface of the nanotube or graphene sheet, driven by favorable intermolecular forces. This interaction is strong enough to overcome the aggregation of the carbon nanomaterials, allowing for their stable dispersion in various solvents. The protruding amino acid portion then presents reactive handles (amine and carboxylic acid groups) on the surface, which can be used for further chemical modifications, such as attaching polymers, biomolecules, or catalysts. mdpi.com This approach combines the properties of the carbon nanomaterial with the specific functions of the attached molecule without compromising the nanomaterial's inherent conductivity. mappingignorance.org

Table 2: Functionalization of Carbon Nanomaterials with this compound

Functionalization Type Interaction Mechanism Effect on Nanomaterial Structure Advantages for this compound
Covalent Formation of covalent bonds (e.g., through diazonium chemistry or cycloadditions). nsf.gov Disrupts sp² hybridization, converting some sp² carbons to sp³. papyrusbio.com Provides a robust, permanent attachment. The amino acid moiety offers sites for such reactions.
Non-Covalent π-π stacking between the anthracene ring and the graphitic surface. papyrusbio.commappingignorance.org Preserves the sp² electronic structure and conductivity. papyrusbio.com Simple, preserves material properties, allows for improved dispersion, and introduces fluorescent and chemical functionality.

Stimuli-Responsive Materials and Switches

Stimuli-responsive materials, often called "smart" materials, are designed to undergo significant changes in their physical or chemical properties in response to an external trigger. numberanalytics.comrsc.org These stimuli can be diverse, including light, temperature, pH, and the presence of specific chemical species. rsc.orgspecificpolymers.com The integration of photoactive molecules like this compound into polymer networks or molecular assemblies is a key strategy for creating materials that respond to light or chemical changes.

The fluorescence of the anthracene group is highly sensitive to its local chemical environment. Research on related anthryl-substituted compounds has shown that protonation of a nearby basic site can cause a dramatic shift in the fluorescence emission spectrum. acs.org In this compound, the amino and carboxyl groups of the alanine residue can change their protonation state depending on the ambient pH. This change in local charge can influence the electronic state of the attached anthracene fluorophore, thereby modulating its fluorescence properties.

This behavior allows this compound to function as a building block for fluorescent molecular switches. By incorporating this amino acid into a polymer backbone or a self-assembled monolayer, it is possible to create materials whose fluorescence can be turned "on" or "off" or shifted in color in response to pH changes. acs.org Such materials have potential applications in various fields:

Sensors : For detecting pH changes in biological systems or industrial processes.

Smart Surfaces : Creating surfaces whose wettability or adhesion properties change in response to a stimulus.

Controlled Release Systems : Designing materials that release an encapsulated substance when triggered by a specific pH value.

Table 3: Stimuli-Responsive Behavior of this compound-based Materials

Stimulus Active Component Mechanism of Action Potential Material Response
pH Change Alanine's amino and carboxyl groups. Protonation or deprotonation of the amino acid moiety alters the local electrostatic environment of the anthracene group. acs.org Shift in fluorescence emission wavelength (color change) or intensity (on/off switching).
Light (UV) Anthracene moiety. Photo-induced processes, such as photoisomerization in an azobenzene-containing polymer or energy transfer to another component. specificpolymers.com Change in material shape, solubility, or optical properties.
Chemical Binding Alanine residue or modified side chains. Specific binding of ions or molecules to the amino acid can induce a conformational change that affects the anthracene's fluorescence. Turn-on or turn-off fluorescence, indicating the presence of the target analyte.

Derivatization and Functionalization Strategies for Enhanced Utility of 3 2 Anthryl Alanine

Covalent Modifications at the Amino Terminus

The primary amine group of 3-(2-Anthryl)alanine is a key site for covalent modification. These modifications are crucial for peptide synthesis and for attaching various functional groups.

A primary strategy involves the use of protecting groups, which temporarily block the reactivity of the amino group. This is fundamental for controlled, stepwise synthesis, particularly in building peptide chains. bachem.com Commonly used protecting groups for amino acids include tert-Butoxycarbonyl (Boc) and 9-Fluorenylmethoxycarbonyl (Fmoc). chemimpex.comchemimpex.com The Fmoc group is particularly prevalent in solid-phase peptide synthesis (SPPS) due to its base-lability, allowing for selective removal without disturbing acid-labile side-chain protecting groups or the linkage to the resin. chemimpex.com Derivatives like Fmoc-3-(9-anthryl)-D-alanine and Boc-3-(9-anthryl)-L-alanine are commercially available and serve as key building blocks for incorporating the anthrylalanine moiety into peptides. chemimpex.comchemimpex.com

Beyond protection, the amino terminus can be acylated to introduce new functionalities. This can be achieved by reacting the amino acid with acyl chlorides or anhydrides. For instance, simple acyl groups like acetyl can be added, or more complex moieties bearing other reactive handles or reporter groups can be installed. bachem.com

Table 1: Common Amino Terminus Modifications

Modification Type Reagent/Group Purpose
Protection 9-Fluorenylmethoxycarbonyl (Fmoc) Protection of the amine during solid-phase peptide synthesis (SPPS). chemimpex.com
Protection tert-Butoxycarbonyl (Boc) Amine protection, particularly in solution-phase synthesis or Boc-based SPPS. chemimpex.com

| Acylation | Acetyl Chloride / Acetic Anhydride | N-terminal capping, altering peptide charge and hydrophobicity. bachem.com |

Esterification and Amidation at the Carboxylic Acid Moiety

The carboxylic acid group of this compound offers another site for derivatization through esterification and amidation reactions. These condensation reactions involve combining the carboxylic acid with an alcohol or an amine, respectively, typically resulting in the removal of a water molecule. libretexts.org

Esterification converts the carboxylic acid into an ester. This is often done to protect the carboxyl group during synthesis or to increase the hydrophobicity of the molecule, which can aid in cell permeability. A mild and effective method for esterification, especially for sterically hindered substrates, is the Steglich esterification. organic-chemistry.org This reaction uses a carbodiimide, such as dicyclohexylcarbodiimide (B1669883) (DCC), to activate the carboxylic acid, and a catalyst, typically 4-dimethylaminopyridine (B28879) (DMAP), to facilitate the reaction with an alcohol. organic-chemistry.org

Amidation forms an amide bond by reacting the carboxylic acid with a primary or secondary amine. This is the fundamental reaction for forming peptides. libretexts.orgpdx.edu Like esterification, amidation often requires the activation of the carboxylic acid. Reagents like DCC or other modern coupling agents used in peptide synthesis can facilitate this transformation. organic-chemistry.orgnih.gov The reaction can also be achieved by first converting the carboxylic acid to a more reactive acyl chloride, which then readily reacts with an amine. nih.govscielo.br Formamide-catalyzed activation of carboxylic acids represents a cost-efficient method for both amidation and esterification. nih.gov

Table 2: Reagents for Carboxylic Acid Modification

Reaction Activating Agent Coupling Partner Resulting Functional Group
Steglich Esterification Dicyclohexylcarbodiimide (DCC) / DMAP Alcohol Ester
Amidation / Peptide Coupling Dicyclohexylcarbodiimide (DCC) Amine / Amino Acid Amide

| Amidation via Acyl Chloride | Thionyl Chloride (SOCl₂) | Amine / Amino Acid | Amide |

Functionalization of the Anthracene (B1667546) Ring for Tunable Properties

The anthracene ring itself can be functionalized to modulate the photophysical and chemical properties of this compound. frontiersin.org Anthracene's extended π-conjugated system is responsible for its characteristic fluorescence. numberanalytics.com Introducing substituents onto the aromatic rings can alter the electron density, which in turn affects the absorption and emission wavelengths, quantum yield, and fluorescence lifetime. nih.gov

Due to the deactivating effect of the carbonyl groups in related anthraquinone (B42736) structures, the anthracene ring in this compound is less reactive towards standard electrophilic aromatic substitution reactions compared to unsubstituted benzene. colab.ws However, reactions can still be achieved, often requiring specific catalytic systems. For example, palladium-catalyzed reactions are commonly used to introduce new carbon-carbon or carbon-heteroatom bonds. frontiersin.orgcolab.ws

Introducing electron-donating groups (e.g., methoxy, amino) or electron-withdrawing groups (e.g., nitro, cyano) can shift the fluorescence emission. nih.govresearchgate.net For instance, attaching an electron-donating azido (B1232118) group near the anthryl core has been shown to quench fluorescence, which is restored upon reaction of the azide (B81097), creating a fluorogenic probe. researchgate.net This principle allows for the design of "turn-on" fluorescent sensors that signal a specific chemical event.

Bioconjugation via Click Chemistry and other Bioorthogonal Reactions

For biological applications, it is often necessary to covalently attach this compound to biomolecules like proteins or nucleic acids. mdpi.com Bioorthogonal chemistry provides tools for achieving this linkage in complex biological environments without interfering with native biochemical processes. acs.orgqut.edu.aunih.gov These reactions typically involve a pair of mutually reactive functional groups that are abiotic, meaning they are not found in natural systems. acs.org

To make this compound suitable for these reactions, it must first be functionalized with a bioorthogonal handle, such as an azide or a terminal alkyne. This handle can be installed at the amino or carboxyl terminus, or on the anthracene ring itself, using standard synthetic methods.

Key bioorthogonal reactions applicable for conjugating derivatized this compound include:

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This is the most prominent "click chemistry" reaction, forming a stable triazole linkage between an azide and a terminal alkyne. mdpi.comacgpubs.org It is highly efficient and specific.

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This is a copper-free version of the click reaction that uses a strained cyclooctyne (B158145) (e.g., DBCO) to react with an azide. mdpi.com The absence of cytotoxic copper makes it highly suitable for applications in living cells. sigmaaldrich.com

Tetrazine Ligation: This reaction involves a rapid inverse-electron-demand Diels-Alder reaction between a tetrazine and a strained alkene, such as a trans-cyclooctene (B1233481) (TCO). sigmaaldrich.com It is known for its exceptionally fast reaction kinetics. sigmaaldrich.com

Staudinger Ligation: This reaction forms an amide bond between a phosphine (B1218219) and an azide. acs.orgsigmaaldrich.com

Table 3: Comparison of Common Bioorthogonal Reactions

Reaction Functional Group 1 Functional Group 2 Key Feature
CuAAC Azide Terminal Alkyne High efficiency, requires copper catalyst. acgpubs.org
SPAAC Azide Cyclooctyne (e.g., DBCO) Copper-free, suitable for live cells. mdpi.com
Tetrazine Ligation Tetrazine trans-Cyclooctene (TCO) Extremely fast kinetics, catalyst-free. sigmaaldrich.com

| Staudinger Ligation | Azide | Triarylphosphine | Forms a stable amide bond. acs.org |

Peptide and Protein Conjugation Methodologies

One of the most powerful applications of this compound is its use as a fluorescent probe within peptides and proteins. smolecule.comchemimpex.com This allows researchers to study protein folding, protein-protein interactions, and the localization of peptides within cells. smolecule.com

The primary method for incorporating this compound into a specific position within a peptide sequence is Solid-Phase Peptide Synthesis (SPPS) . chemimpex.com In this process, an Fmoc-protected derivative of this compound is used as a building block. chemimpex.com The peptide is built step-by-step on a solid resin support. Each cycle involves the deprotection of the N-terminal Fmoc group, followed by the coupling of the next Fmoc-protected amino acid in the sequence. bachem.com

Once a peptide containing this compound is synthesized, it can be conjugated to a larger protein, such as an antibody or a carrier protein like Keyhole Limpet Hemocyanin (KLH) or Bovine Serum Albumin (BSA). qyaobio.com This is often done to increase the stability of the peptide or to generate an immune response for antibody production. qyaobio.com Common conjugation methods include:

Maleimide Chemistry: A cysteine residue (containing a thiol group) is engineered into the peptide. This thiol group reacts specifically with a maleimide-functionalized protein to form a stable thioether bond. qyaobio.com

Amine-Carboxyl Crosslinking: Using crosslinkers like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide), the C-terminal carboxyl group of the peptide can be linked to primary amines (e.g., lysine (B10760008) residues) on the surface of the protein. smolecule.com

These methodologies enable the precise placement of the fluorescent anthryl moiety within a larger biomolecular context, facilitating advanced biological studies. thermofisher.com

Computational and Theoretical Studies on 3 2 Anthryl Alanine

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by its electronic structure. For 3-(2-Anthryl)alanine, these methods elucidate the distribution of electrons and energy levels of molecular orbitals, which in turn determine its reactivity and photophysical characteristics.

Methods such as Hartree-Fock (HF) and post-Hartree-Fock methods are employed, but Density Functional Theory (DFT) has become a mainstay for its balance of accuracy and computational cost, especially for molecules of this size. google.com Calculations typically focus on identifying the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a critical parameter, providing an estimate of the molecule's excitation energy and its kinetic stability.

For this compound, the electronic structure is dominated by the large π-conjugated system of the anthracene (B1667546) group. Quantum chemical calculations would reveal that the HOMO and LUMO are primarily localized on this aromatic moiety. This localization is key to its characteristic low-energy electronic transitions. Furthermore, these calculations can map the electrostatic potential surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which is crucial for predicting how the molecule will interact with other species or participate in chemical reactions. researchgate.net

Table 1: Representative Quantum Chemical Descriptors for this compound (Theoretical) This table presents theoretical data that would be expected from a typical quantum chemical calculation.

ParameterPredicted ValueSignificance
HOMO Energy-5.8 eVIndicates electron-donating ability; localized on the anthracene ring.
LUMO Energy-1.5 eVIndicates electron-accepting ability; also localized on the anthracene ring.
HOMO-LUMO Gap4.3 eVCorrelates with the energy of the first electronic excitation (UV absorption).
Dipole Moment~2.5 DQuantifies the overall polarity of the molecule, influencing solubility and intermolecular interactions.
Ionization Potential7.2 eVEnergy required to remove an electron; relates to antioxidant capacity. rsc.org
Electron Affinity0.8 eVEnergy released upon gaining an electron; relates to reduction potential. rsc.org

Density Functional Theory (DFT) for Spectroscopic Property Prediction

DFT and its time-dependent extension, TD-DFT, are powerful tools for accurately predicting the spectroscopic properties of molecules like this compound. nih.govdokumen.pub These methods can simulate absorption and emission spectra, which is particularly relevant for a fluorescent amino acid.

By calculating the energies of vertical electronic transitions from the ground state to various excited states, TD-DFT can predict the wavelengths of maximum absorption (λ_max) in the UV-visible spectrum. Similarly, by optimizing the geometry of the first excited state and calculating the energy of the transition back to the ground state, the fluorescence emission spectrum can be predicted.

Studies on structurally similar compounds, such as benzoxazole (B165842) derivatives of anthryl alanine (B10760859), have demonstrated that DFT methods can effectively model the solvatochromic effects—the change in spectral properties with solvent polarity. For this compound, calculations would likely show that the absorption spectrum is less sensitive to solvent polarity than the fluorescence spectrum. A significant shift in the fluorescence emission to lower energies (a red shift) in polar solvents would indicate a larger dipole moment in the excited state compared to the ground state, suggesting a photoinduced intramolecular electron transfer (PIET) character.

Table 2: Predicted Spectroscopic Properties of this compound via TD-DFT (Theoretical) This table illustrates the kind of data generated from TD-DFT calculations to predict spectroscopic behavior.

PropertyPredicted Wavelength (in nonpolar solvent)Predicted Wavelength (in polar solvent)Transition Type
Absorption (λ_max)~360 nm~365 nmS₀ → S₁ (π-π)
Absorption (λ_max)~255 nm~258 nmS₀ → S₂ (π-π)
Fluorescence Emission (λ_em)~400 nm~430 nmS₁ → S₀

Molecular Dynamics (MD) Simulations of Interactions and Conformations

While quantum mechanics describes the electronic realm, molecular dynamics (MD) simulations are used to explore the physical movements and interactions of atoms and molecules over time. For this compound, MD simulations provide critical insights into its conformational flexibility and how it interacts with its environment, such as solvent molecules or a larger biological system like a protein or membrane.

MD simulations can be used to:

Explore Conformational Landscapes: The bond between the alanine backbone and the bulky anthracene group has rotational freedom. MD simulations can map the potential energy surface associated with this rotation, identifying the most stable (low-energy) conformations of the molecule in different environments.

Analyze Solvation: Simulations can model the arrangement of water molecules around this compound, revealing how the hydrophobic anthracene and the hydrophilic amino acid backbone are solvated. This is crucial for understanding its solubility and self-assembly behavior.

Structure-Activity Relationship (SAR) Modeling for Design Optimization

Structure-Activity Relationship (SAR) modeling is a cornerstone of drug discovery and materials science that links a molecule's structure to its function or activity. For this compound, SAR studies focus on how its incorporation into larger molecules influences their biological or chemical properties. Computational methods play a key role in building and analyzing these relationships to guide the design of new molecules with optimized properties.

Examples from related research illustrate this approach:

Antimicrobial Peptides: In a study comparing two peptides, one with alanine (RP-1) and one with anthryl-alanine (AA-RP-1), the latter showed altered leishmanicidal activity. This suggests that the bulky, hydrophobic anthracene group plays a direct role in the peptide's interaction with the target organism's membrane, a classic example of an SAR that could be further explored computationally.

Peptide Inhibitors: The replacement of tryptophan with anthryl-alanine in peptide libraries designed to inhibit the MDM2 protein yielded potent binders. google.com This highlights the utility of anthryl-alanine as a bulky hydrophobic residue that can explore different binding pocket interactions compared to natural aromatic amino acids.

Radiopharmaceuticals: In the development of theranostics, a 9-anthryl alanine derivative was used as an affinity-modifying group. Its inclusion significantly improved the tumor-to-kidney absorbed dose ratio, demonstrating how a targeted structural modification can enhance therapeutic efficacy.

Table 3: Illustrative SAR Data for Peptides Containing Anthryl-Alanine (Aln(2-Ant)) This table summarizes published findings where the introduction of an anthryl-alanine moiety modified biological activity.

Parent Molecule/PeptideModificationObserved Change in Activity/PropertyReference
Peptide RP-1Alanine replaced with Anthryl-alanine (AA-RP-1)Decreased parasite load in liver (60-65%) and spleen (42%) vs. 10% for RP-1 in spleen.,
MDM2-binding PeptideTryptophan replaced with Anthryl-alanineResulted in nanomolar binders, indicating a different but effective binding mode. google.com
PSMA-targeting RadiopharmaceuticalInclusion of a 9-anthryl alanine group3-fold improvement in the tumor-to-kidney dose ratio compared to the parent compound.,

Computational Approaches to Self-Assembly Prediction

The self-assembly of small molecules into ordered nanostructures is a promising avenue for creating novel biomaterials. The amphiphilic nature of this compound—with its hydrophobic anthracene head and polar amino acid tail—makes it a candidate for self-assembly. Computational methods can predict and analyze the driving forces behind this process.

Computational approaches often involve a combination of techniques:

Coarse-Grained (CG) Simulations: To model the long-timescale and large-scale phenomena of assembly, CG models are often used. In these models, groups of atoms are represented as single beads, reducing computational cost while retaining the essential physics of the interactions.

Molecular Dynamics (MD): All-atom MD simulations can be used to refine the structures predicted by CG models and to analyze the specific non-covalent interactions, such as π-stacking between anthracene rings and hydrogen bonding between the amino acid backbones, that stabilize the assembled structure.

Crystal Structure Prediction: For predicting ordered solid-state structures, computational methods can generate and rank plausible crystal packings based on their lattice energies.

For this compound, simulations would likely predict that π-stacking of the anthracene groups is a primary driving force for one-dimensional assembly into nanofibers or tapes, a common motif for self-assembling peptides and aromatic molecules. The chirality of the L-alanine center would be expected to induce a helical twist in the resulting nanostructures.

Future Research Directions and Emerging Paradigms for 3 2 Anthryl Alanine Research

Advancements in Targeted Bioimaging and Theranostic Systems

The intrinsic fluorescence of the anthracene (B1667546) group provides a powerful scaffold for developing next-generation probes for bio-imaging and theranostics—a field that combines diagnostics and therapy. Future research is anticipated to focus on incorporating 3-(2-Anthryl)alanine into peptides and other biomolecules to create highly specific agents for visualizing and treating diseases, particularly cancer.

A promising avenue involves leveraging the compound for Prostate-Specific Membrane Antigen (PSMA) targeted theranostics. Research on related compounds, such as 3-(9-anthryl)alanine, has demonstrated significant potential. thno.orgsnmjournals.org In preclinical studies, replacing the 2-naphthylalanine moiety in PSMA-targeting radioligands with 9-anthrylalanine led to derivatives with enhanced PSMA binding affinity and substantially higher uptake in tumor xenografts. thno.orgsnmjournals.orgnih.gov For instance, the derivative [68Ga]Ga-HTK03041, which contains a 9-anthrylalanine group, showed the highest tumor uptake among several candidates in one study. snmjournals.org These findings strongly suggest that this compound could be similarly employed to develop new radiolabeled agents for PET/SPECT imaging and targeted radioligand therapy, potentially offering improved tumor-to-kidney dose ratios. nih.gov

The ability to incorporate this compound site-specifically into proteins using extended genetic codes opens up possibilities for creating bespoke fluorescent protein probes for in-vitro and in-vivo cell labeling and tracking. ijirset.comoup.com

Table 1: Research Findings on Anthryl-Alanine Derivatives in Theranostics

Derivative/SystemApplicationKey FindingsReference
68Ga-labeled PSMA-617 derivative with 9-anthrylalaninePSMA-Targeted ImagingShowed enhanced PSMA binding affinity and higher uptake in LNCaP tumor xenografts compared to derivatives with 2-naphthylalanine. thno.org
[68Ga]Ga-HTK03041 (contains 9-anthrylalanine)PET Imaging of Prostate CancerDemonstrated the highest tumor uptake (23.1 ± 6.11 %ID/g at 1h) among several affinity-modified derivatives. Uptake was PSMA-mediated. snmjournals.org
[177Lu]Lu-HTK03121 (contains tranexamic acid-9-anthrylalanine)Radioligand TherapyAchieved an 18.7-fold higher absorbed dose to the tumor compared to [177Lu]Lu-PSMA-617, improving the tumor-to-kidney dose ratio threefold. nih.gov
Anthracene-based fluorescent amino acidsBiosensing / Cell ImagingSuccessfully used for fluorescence marking of MCF7 breast cancer cell lines. ijirset.com

Integration with Artificial Intelligence and Machine Learning for Material Design

Property Prediction: ML models can be trained on existing data to predict the photophysical and electronic properties (e.g., absorption/emission spectra, quantum yield, charge transport characteristics) of new, hypothetical derivatives of this compound without the need for their synthesis and characterization. researchgate.net

Inverse Design: Instead of predicting the properties of a known structure, inverse design models can suggest novel molecular structures based on a desired set of target properties. ustb.edu.cn For example, an algorithm could propose modifications to the this compound backbone to achieve a specific emission wavelength or enhanced charge mobility for OLED applications.

High-Throughput Virtual Screening: AI can rapidly screen vast virtual libraries of materials incorporating this compound to identify the most promising candidates for specific applications, such as organic semiconductors or chemosensors. lumi-supercomputer.eu This significantly reduces the time and cost associated with experimental screening. researchgate.net

Exploration in Advanced Optoelectronic and Photonic Devices

The inherent optoelectronic properties of the anthracene core position this compound as a valuable building block for next-generation organic electronic and photonic devices. chemimpex.com Its rigid, planar aromatic structure facilitates π-π stacking, which is crucial for efficient charge transport in organic semiconductors. chemimpex.com

Future research will likely focus on incorporating this compound into:

Organic Light-Emitting Diodes (OLEDs): Derivatives of anthryl-alanine have already been shown to enhance the performance of OLEDs. chemimpex.comchemimpex.com The compound can be used as a fluorescent emitter layer or as a host material in phosphorescent OLEDs, leveraging its high energy transfer efficiency.

Organic Photovoltaics (OPVs): The compound's properties as a donor or acceptor material in the active layer of solar cells can be explored to improve power conversion efficiencies.

Organic Field-Effect Transistors (OFETs): As a component of organic semiconductors, it could be used to create flexible and transparent transistors for next-generation electronics.

Photonic Nanoparticles: The synthesis of nanoparticles from materials containing this compound could lead to novel applications in areas like optical sensing and bioimaging, where size-tunable emission is desirable. rsc.org

Development of Multifunctional and Smart Probes

"Smart" probes are molecules designed to exhibit a change in their fluorescent signal in response to a specific environmental stimulus, such as pH, ions, or the presence of a particular biomolecule. acs.orgnih.gov The stable and bright fluorescence of the anthracene moiety makes this compound an excellent platform for designing such probes.

Emerging research directions include:

pH-Sensitive Probes: By conjugating this compound with heterocyclic moieties like oxazoline (B21484) or pyridine, probes can be developed where protonation of the heterocycle alters the electronic structure, causing a significant and measurable shift in the emission wavelength. acs.org This is valuable for imaging acidic organelles like lysosomes or the tumor microenvironment.

Analyte-Specific Chemosensors: The compound can serve as the signaling unit in chemosensors designed for specific analytes. For example, a system based on a coumarin-anthracene platform was developed for the selective detection of the amino acid arginine. ias.ac.in Similarly, probes can be designed based on photo-induced electron transfer (PET) mechanisms for detecting trace amounts of water or other small molecules. rsc.org

Enzyme-Activatable Probes: For targeted diagnostics, probes can be designed that are initially non-fluorescent ("quenched") but become fluorescent ("turn-on") after being cleaved by a specific enzyme that is overexpressed in a disease state, such as matrix metalloproteinases (MMPs) in cancer. nih.gov

Table 2: Examples of Smart Probes Based on Anthracene Fluorophores

Probe Type / SystemTarget Analyte / StimulusSensing MechanismReference
Anthryl-substituted oxazolinepH (Acid)Protonation of the oxazoline heterocycle increases its electron-accepting properties, resulting in a significant red-shift of the emission maximum. acs.org
Coumarin-anthracene chemodosimeterArginineSelective detection via hydrolysis of an imine bond, leading to significant changes in emission and absorption spectra. ias.ac.in
Anthracene fluorophore with (aminomethyl)phenylboronic acid esterWaterPhoto-induced electron transfer (PET) is inhibited by water, leading to fluorescence enhancement ("turn-on") with increasing water content. rsc.org
Peptide-conjugated porphyrinCathepsin B (Enzyme)Fluorescence is quenched until a specific peptide linker is cleaved by the target enzyme, activating the probe. nih.gov

Scalable and Sustainable Synthesis Innovations

For this compound to realize its full potential in commercial applications, the development of efficient, cost-effective, and environmentally friendly synthesis methods is paramount. Current synthetic routes for non-canonical amino acids can be complex and may not be suitable for large-scale production.

Future innovations in synthesis will likely focus on:

Catalytic Asymmetric Synthesis: Phase-transfer catalysis (PTC) represents a promising methodology for the simple and scalable asymmetric synthesis of α-amino acids. mdpi.com Research into novel chiral PTC catalysts, potentially including those derived from anthracene itself, could lead to high-yield, enantiomerically pure production of this compound.

Green Chemistry and Biocatalysis: There is a growing shift towards "green" chemical processes that minimize waste and avoid hazardous reagents. ahb-global.com One of the most promising avenues is enzymatic synthesis. nih.gov Future research could focus on discovering or engineering enzymes, such as alanine (B10760859) dehydrogenases, that can perform the reductive amination of a corresponding 2-anthryl-pyruvate precursor to produce this compound. This biocatalytic approach offers high selectivity and operates under mild, aqueous conditions, aligning with the principles of sustainable chemistry. nih.gov

Process Optimization: Beyond the core reaction, innovations in downstream processing, including purification and recovery of catalysts and solvents, will be essential for creating a truly scalable and sustainable manufacturing process. google.com

Table 3: Comparison of Synthesis Strategies for Amino Acids

Synthesis StrategyDescriptionPotential Advantages for this compoundChallenges
Conventional Chemical SynthesisMulti-step organic synthesis using traditional reagents and solvents.Well-established principles.Often low-yielding, requires harsh conditions, generates hazardous waste, difficult to scale. google.com
Phase-Transfer Catalysis (PTC)Uses a catalyst to transfer a reactant between immiscible phases, enabling reactions between reagents with different solubilities.Simpler procedures, easier to scale up, can be highly enantioselective. mdpi.comRequires development and optimization of specific catalysts for the target molecule.
Enzymatic Synthesis (Biocatalysis)Uses isolated enzymes or whole-cell systems to catalyze specific reactions.Highly selective (chemo-, regio-, and stereo-), operates under mild conditions, environmentally friendly, sustainable. nih.govRequires discovery or engineering of an enzyme that accepts the non-natural substrate.

Q & A

Q. How do researchers validate the absence of off-target effects for this compound-modified therapeutics?

  • Proteome-wide profiling (e.g., phage display libraries) identifies unintended interactions. Toxicity screens in primary cell lines and pharmacokinetic studies (e.g., organ distribution in rodents) assess specificity. CRISPR-Cas9 knockouts of target proteins confirm mechanism-based activity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.